molecular formula C23H17ClN4O2 B4987453 7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B4987453
M. Wt: 416.9 g/mol
InChI Key: QSYOREPWTMWMBM-UHFFFAOYSA-N
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Description

7-(5-Chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidine core. This structure is characterized by a 5-chloro-2-methoxyphenyl group at position 7, a methyl substituent at position 2, and a phenyl group at position 2.

Properties

IUPAC Name

11-(5-chloro-2-methoxyphenyl)-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2/c1-14-21(15-6-4-3-5-7-15)22-25-13-17-18(28(22)26-14)10-11-27(23(17)29)19-12-16(24)8-9-20(19)30-2/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYOREPWTMWMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=C(C=CC(=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound belonging to the pyrazolo-pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, characterized by a pyrazolo[1,5-a]pyrimidine core, contributes to its pharmacological relevance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-amino-pyrazoles with various electrophilic reagents. Microwave-assisted synthesis techniques are often employed to enhance yields and reduce reaction times. Control over reaction conditions such as temperature and solvent choice (e.g., dimethylformamide) is crucial for optimizing product formation.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with cancer proliferation. For instance, studies have shown that similar compounds inhibit mycobacterial ATP synthase, suggesting potential applications in treating Mycobacterium tuberculosis infections as well as cancer .

Table 1: Biological Activity Summary

Activity TypeDescription
AnticancerInhibits growth in various cancer cell lines; potential for drug development
AntimicrobialActive against Mycobacterium tuberculosis; inhibits ATP synthase
Anti-inflammatoryExhibits properties that may reduce inflammation

Enzymatic Inhibition

In addition to anticancer properties, this compound has been studied for its ability to inhibit specific enzymes. The structure-activity relationship (SAR) studies reveal that modifications at the C-7 position can significantly enhance inhibitory activity against targeted enzymes involved in disease processes .

Case Studies

Several case studies highlight the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Chibale et al. (2022) demonstrated that a series of novel pyrazolo[1,5-a]pyrimidines exhibited potent antimycobacterial activity in vitro and in vivo models .
  • Functionalization Studies : Recent research has focused on the functionalization of pyrazolo[1,5-a]pyrimidines to improve their pharmacological profiles. These studies emphasize the importance of substituent patterns on biological activity .

Scientific Research Applications

Anticancer Activity

Research indicates that 7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one demonstrates potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through:

  • Cell Cycle Arrest : The compound affects cell cycle progression, leading to the inhibition of tumor growth.
  • Induction of Apoptosis : It activates apoptotic pathways, promoting programmed cell death in cancer cells.

Case Study Example

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to control groups.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in models of arthritis and other inflammatory diseases.

Case Study Example

In animal models of arthritis, administration of this compound led to decreased swelling and pain scores, alongside reduced levels of inflammatory markers in serum.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties against oxidative stress-induced neuronal damage. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases.

Case Study Example

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Analogous Compounds

Compound Name/Structure Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
2-Amino-5-(2,6-dichlorophenyl)-3-[(4-hydroxyphenyl)diazenyl]dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4l) C₁₈H₁₄ClFN₆O₂ 400.79 2,6-Dichlorophenyl, 4-hydroxyphenyldiazenyl Not explicitly reported
2-Amino-5-(2-methoxyphenyl)-3-[(4-hydroxyphenyl)diazenyl]dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4b) C₁₉H₁₈N₆O₃ 378.14 2-Methoxyphenyl, 4-hydroxyphenyldiazenyl Not explicitly reported
Triazolopyrimidine derivatives with triazole-5-thione Schiff bases (e.g., 6b, 6f, 6p) Not fully specified N/A Triazole-5-thione, aryl ethers 40–43% TMV inhibition at 500 μg/mL
Quinazolinyl-pyrazole aldehyde hydrazones (e.g., 5d, 5k) Not fully specified N/A Quinazolinyl, pyrazole aldehyde hydrazone Antifungal (comparable to hymexazol)
2-(2-Chlorophenyl)-7-[2-(5-fluoro-1H-indol-3-yl)ethyl]triazolo[1,5-a]pyrimidin-6(7H)-one C₂₁H₁₅ClFN₅O 408.83 5-Fluoroindol-3-ylethyl, 2-chlorophenyl Not explicitly reported
5-(2-Ethoxyphenyl)-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-one C₁₇H₁₉N₃O₂ 297.36 2-Ethoxyphenyl, methyl, propyl Not explicitly reported
2-(2-Chlorophenyl)-7-[3-(dimethylamino)propyl]triazolo[1,5-a]pyrimidin-6(7H)-one C₁₉H₁₉ClN₆O 382.80 3-(Dimethylamino)propyl, 2-chlorophenyl Not explicitly reported

Activity Trends in Structural Analogs

  • Antiviral Activity : Triazolopyrimidine derivatives with triazole-5-thione Schiff bases () demonstrated 40–43% inhibition of tobacco mosaic virus (TMV), suggesting that electron-deficient heterocycles may disrupt viral replication .
  • Antifungal Activity : Quinazolinyl-pyrazole hydrazones () showed efficacy against wheat赤霉菌 and apple腐烂菌, highlighting the role of hybrid pharmacophores in broad-spectrum activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrazolo-pyrido-pyrimidine core of this compound?

  • Methodology : Multi-step cyclization is typically employed. For example:

  • Step 1 : Condensation of substituted pyrazole derivatives (e.g., 2-methylpyrazole) with chlorophenyl-substituted pyridines under acidic conditions to form the fused pyrazolo-pyrido scaffold .

  • Step 2 : Cyclization with β-ketoesters or aminopyrazoles to introduce the pyrimidinone ring. Ethanol or DMSO solvents at 80–100°C are often used to optimize yields .

  • Key reagents : Triazole derivatives (for functionalization) and chlorinated aryl aldehydes (e.g., 5-chloro-2-methoxybenzaldehyde) .

    Table 1 : Representative Synthesis Yields for Analogous Compounds

    SubstituentsReaction ConditionsYield (%)Reference
    4-Chlorophenyl, TriazoleHCl, reflux, 12 h62–68
    4-Methoxyphenyl, MethylDMSO, 90°C, 8 h70–75

Q. How is structural characterization performed for this compound?

  • Analytical workflow :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of substituents via 1H^1H-NMR coupling patterns (e.g., pyrazole-H at δ 8.35 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 344.78 for C15_{15}H15_{15}ClN6_6O analogs) validate molecular weight .
  • X-ray crystallography : Resolve stereochemical ambiguities; bond lengths (mean C–C = 0.003 Å) confirm fused-ring geometry .

Advanced Research Questions

Q. How can contradictory bioactivity data for pyrazolo-pyrido-pyrimidine derivatives be reconciled?

  • Methodology :

  • Comparative assays : Test analogs under standardized conditions (e.g., enzyme inhibition IC50_{50} values). For example, substituent effects:

  • Chlorophenyl groups enhance lipophilicity and target binding vs. methoxyphenyl groups, which may reduce activity due to steric hindrance .

  • Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with kinase active sites) .

    Table 2 : Bioactivity Trends in Pyrazolo-Pyrido-Pyrimidine Analogs

    Compound ModificationTarget EnzymeIC50_{50} (nM)Reference
    5-Chloro-2-methoxyphenylPDE512.5 ± 1.2
    4-MethoxyphenylCDK2230 ± 15

Q. What advanced computational methods predict binding modes with biological targets?

  • Protocol :

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., ΔΔG for chloro vs. methoxy groups) .
    • Case study : Pyrazolo-pyrimidines with 3-phenyl groups show higher selectivity for kinases due to π-π stacking with Phe residues in ATP-binding pockets .

Contradiction Analysis in Literature

  • Issue : Discrepancies in reported solubility of analogs (e.g., chlorophenyl derivatives in DMSO).
    • Resolution :

Validate purity via HPLC (≥95%) to exclude impurities affecting solubility .

Use standardized solvent systems (e.g., PBS pH 7.4 for pharmacokinetic studies) .

Key Recommendations for Experimental Design

  • Synthesis : Prioritize microwave-assisted reactions to reduce cyclization time (e.g., 2 h vs. 12 h conventional heating) .
  • Bioassays : Include positive controls (e.g., sildenafil for PDE5 inhibition) to benchmark activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.